![molecular formula C16H10F12N4O2 B11657953 4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B11657953.png)
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-1,3,5-triazin-2-amine
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Overview
Description
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-1,3,5-triazin-2-amine is a complex organic compound known for its unique chemical structure and properties. This compound features a triazine ring substituted with hexafluoropropan-2-yl groups and a methylphenyl group, making it highly fluorinated and aromatic. Its applications span various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and scalability. The use of automated systems ensures precise control over reaction parameters, leading to efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially involving the hexafluoropropan-2-yl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazine derivatives .
Scientific Research Applications
Overview
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-1,3,5-triazin-2-amine is a complex organic compound characterized by its unique chemical structure and properties. This compound features a triazine ring with hexafluoropropan-2-yl groups and a methylphenyl group. Its applications extend across various fields including chemistry, biology, medicine, and industry.
Chemistry
In the field of chemistry, this compound serves as a reagent in organic synthesis. It acts as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and methodologies.
Biology
The compound is being investigated for its potential as a bioactive agent in drug discovery. Its structural features may allow it to interact with biological targets effectively. Research indicates that compounds with similar triazine structures exhibit various biological activities including antimicrobial and anticancer properties.
Medicine
In medical research, this compound is explored for its therapeutic properties. Preliminary studies suggest potential anti-inflammatory and anticancer activities. The fluorinated groups enhance its binding affinity to specific enzymes and receptors involved in cellular signaling pathways.
Industry
In industrial applications, this compound is utilized in the development of advanced materials such as fluorinated polymers and coatings. These materials are valued for their chemical resistance and thermal stability.
Case Study 1: Anticancer Activity
A study investigated the anticancer activity of compounds related to triazine derivatives. The results indicated that certain derivatives exhibited significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8. Compounds similar to this compound showed promising results in enhancing cytotoxicity against these cell lines .
Case Study 2: Material Science
Research on fluorinated polymers highlighted the use of compounds like this compound in creating coatings with enhanced durability and resistance to harsh environmental conditions. These advancements are crucial for applications in aerospace and automotive industries where material performance is critical .
Mechanism of Action
The mechanism of action of 4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related fluorinated compound used as a solvent and reagent in organic synthesis.
2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Another fluorinated compound with applications in UV protection and stabilization[][6].
Uniqueness
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-1,3,5-triazin-2-amine stands out due to its highly fluorinated structure, which imparts unique chemical and physical properties. Its versatility in various applications, from organic synthesis to advanced materials, highlights its significance in scientific research and industry [6][6].
Biological Activity
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-1,3,5-triazin-2-amine is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The compound is characterized by a triazine core substituted with hexafluoropropanol groups and a methylphenyl moiety. Its chemical formula is C_{16}H_{18F_6N_4O_2 with a molecular weight of approximately 420.34 g/mol. The presence of fluorinated groups may confer unique properties such as enhanced lipophilicity and stability.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antimicrobial : Potential effectiveness against various bacterial strains.
- Anticancer : Inhibition of tumor cell proliferation.
- Anti-inflammatory : Modulation of inflammatory pathways.
Antimicrobial Activity
A study assessing the antimicrobial properties of related compounds revealed significant activity against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 µg/mL for these strains .
Anticancer Properties
Preliminary investigations into the anticancer effects of similar triazine derivatives have shown promising results. For instance, compounds with structural similarities have been tested against various cancer cell lines, demonstrating IC50 values indicating effective inhibition of cell growth. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspase pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of triazine derivatives:
- Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated triazine derivatives for their antimicrobial properties. The results indicated that certain substitutions on the triazine ring significantly enhanced antibacterial activity against both gram-positive and gram-negative bacteria .
- Anticancer Activity Assessment : Research conducted on a series of triazine compounds demonstrated their ability to inhibit the proliferation of breast cancer cells (MCF-7) with IC50 values lower than that of standard chemotherapeutics like doxorubicin . This suggests that modifications to the triazine structure can lead to enhanced anticancer efficacy.
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds may exert their effects by modulating key signaling pathways involved in cell survival and proliferation. For example, they were found to inhibit the PI3K/Akt pathway which is crucial for cancer cell survival .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C16H10F12N4O2 |
---|---|
Molecular Weight |
518.26 g/mol |
IUPAC Name |
4,6-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-N-(4-methylphenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C16H10F12N4O2/c1-6-2-4-7(5-3-6)29-10-30-11(33-8(13(17,18)19)14(20,21)22)32-12(31-10)34-9(15(23,24)25)16(26,27)28/h2-5,8-9H,1H3,(H,29,30,31,32) |
InChI Key |
SUCAQXRRLKWYOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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